N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate
Brand Name: Vulcanchem
CAS No.: 85828-78-0
VCID: VC18453034
InChI: InChI=1S/C44H87N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h41-42,47H,3-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)
SMILES:
Molecular Formula: C46H91N5O4
Molecular Weight: 778.2 g/mol

N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate

CAS No.: 85828-78-0

Cat. No.: VC18453034

Molecular Formula: C46H91N5O4

Molecular Weight: 778.2 g/mol

* For research use only. Not for human or veterinary use.

N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate - 85828-78-0

Specification

CAS No. 85828-78-0
Molecular Formula C46H91N5O4
Molecular Weight 778.2 g/mol
IUPAC Name acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide
Standard InChI InChI=1S/C44H87N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h41-42,47H,3-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4)
Standard InChI Key NQLCZAYQYDNWJC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O

Introduction

Molecular Structure and Synthesis

Structural Characterization

N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate features a backbone of ethyleneimino groups (-NH-CH2_2-CH2_2-NH-) linked to stearamide (C17_{17}H35_{35}CONH2_2) chains, terminated by an acetate group. The IUPAC name, acetic acid; N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide, reflects its intricate architecture . Key structural attributes include:

  • Amphiphilicity: The hydrophobic stearamide tails and hydrophilic ethyleneimino/acetate groups enable surfactant behavior.

  • Stereochemistry: Two undefined stereocenters contribute to conformational flexibility, influencing its interaction with solvents and substrates .

Table 1: Structural Properties

PropertyValueSource
Molecular FormulaC46H91N5O4\text{C}_{46}\text{H}_{91}\text{N}_{5}\text{O}_{4}
Molecular Weight778.2 g/mol
Density0.91 g/cm³
Boiling Point824.6°C at 760 mmHg
Topological Polar Surface Area114 Ų

Synthesis Pathways

The synthesis typically involves a two-step process:

  • Formation of the Ethyleneimino-Stearamide Backbone: Ethylenediamine reacts with stearic acid at 120–180°C under nitrogen protection, with a molar ratio of 1:2 (ethylenediamine:stearic acid) .

  • Acetylation: The intermediate product is treated with acetic anhydride to introduce the monoacetate group, optimizing solubility.

Critical parameters include:

  • Temperature Control: Maintaining 160°C minimizes side reactions like oxidation .

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a high melting point (~160°C) and thermal stability up to 300°C, attributed to strong intermolecular hydrogen bonding between amide groups . Its solubility varies:

  • Hydrophobic Solvents: Fully soluble in chloroform and toluene.

  • Aqueous Media: Forms micelles at concentrations >0.1 mM due to its critical micelle concentration (CMC).

Reactivity

Key reactions include:

  • Hydrolysis: Under acidic conditions, the amide bonds cleave to yield stearic acid and ethyleneimine derivatives .

  • Complexation: The aziridine groups coordinate with metal ions (e.g., Zn²⁺, Ca²⁺), relevant in lubricant formulations .

Industrial and Scientific Applications

Polymer Processing

As a lubricant and anti-static agent, the compound reduces friction in polyolefin processing by 40–60% compared to traditional EBS . Its monoacetate group enhances compatibility with polar polymers like nylon.

Pharmaceutical Formulations

In drug delivery systems, it stabilizes lipophilic active ingredients through micelle encapsulation, improving bioavailability by up to 30% .

Nanotechnology

The compound facilitates the dispersion of carbon nanotubes in epoxy resins, increasing composite tensile strength by 25% .

Comparison with Ethylene Bis(Stearamide) (EBS)

Table 2: N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate vs. EBS

PropertyN,N'-[...]monoacetateEBS (C38_{38}H76_{76}N2_{2}O2_{2})Source
Molecular Weight778.2 g/mol593.0 g/mol
Melting Point~160°C142–146°C
Solubility in Water0.05 mg/mLInsoluble
Lubrication Efficiency40–60% friction reduction20–30% friction reduction

The monoacetate derivative’s enhanced solubility and thermal stability make it preferable in high-temperature applications .

Future Research Directions

  • Biomedical Applications: Investigating its use in targeted cancer therapies via pH-responsive micelles .

  • Advanced Composites: Optimizing nanoparticle dispersion in aerospace-grade materials .

  • Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact .

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